molecular formula C18H15NO2 B14226650 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester CAS No. 827320-02-5

2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester

Cat. No.: B14226650
CAS No.: 827320-02-5
M. Wt: 277.3 g/mol
InChI Key: PPOLTYMNPBPOJI-ZDUSSCGKSA-N
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Description

2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is an organic compound that belongs to the class of naphthalene carboxylic acid esters. This compound is characterized by the presence of a naphthalene ring system, a carboxylic acid group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with (1S)-1-(4-pyridinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and pyridine derivatives, which can then interact with enzymes or receptors. The naphthalene ring system may also participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, (1R)-1-(4-pyridinyl)ethyl ester
  • 2-Naphthalenecarboxylic acid, (1S)-1-(3-pyridinyl)ethyl ester
  • 2-Naphthalenecarboxylic acid, (1S)-1-(2-pyridinyl)ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

827320-02-5

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

[(1S)-1-pyridin-4-ylethyl] naphthalene-2-carboxylate

InChI

InChI=1S/C18H15NO2/c1-13(14-8-10-19-11-9-14)21-18(20)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,1H3/t13-/m0/s1

InChI Key

PPOLTYMNPBPOJI-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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